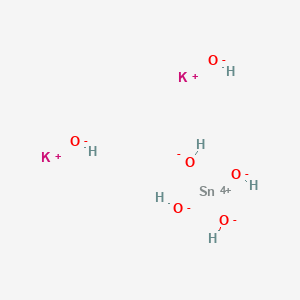

Dipotassium tin hexahydroxide

Description

Properties

IUPAC Name |

dipotassium;tin(4+);hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKAIWKUPVIAM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12027-61-1 | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tin hexahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Purification and Isolation Protocols

Recrystallization from Aqueous Solutions for Enhanced Purity

Recrystallization is a primary technique for enhancing the purity of the synthesized K₂Sn(OH)₆. This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The process for dipotassium tin hexahydroxide typically involves dissolving the crude product in hot water to create a saturated solution. As the solution cools, the solubility of K₂Sn(OH)₆ decreases, leading to the formation of purified crystals, while impurities tend to remain dissolved in the mother liquor.

An important factor in the recrystallization of dipotassium tin hexahydroxide is its solubility behavior in the presence of potassium hydroxide (B78521). The solubility of K₂Sn(OH)₆ in water decreases as the concentration of KOH increases. researchgate.net This property can be exploited during purification.

Structural Elucidation and Crystallographic Analysis of Dipotassium Tin Hexahydroxide

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray investigation of potassium hydroxostannate(IV), K₂[Sn(OH)₆], has established that it crystallizes in the rhombohedral crystal system. researchgate.net The specific space group was determined to be R-3. researchgate.net This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

| Crystallographic Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R-3 |

The structure of dipotassium (B57713) tin hexahydroxide is characterized by the presence of discrete [Sn(OH)₆]²⁻ anions and potassium (K⁺) cations. The tin atom lies at the center of a coordination polyhedron defined by the surrounding hydroxide (B78521) ligands.

The tin (Sn) atom is coordinated by six hydroxide (OH⁻) groups, resulting in the formation of the complex anion [Sn(OH)₆]²⁻. researchgate.net The spatial arrangement of the six oxygen atoms around the central tin atom defines a slightly distorted octahedral geometry. researchgate.net This octahedral coordination is a common structural feature for hexahydroxostannate(IV) compounds. wikipedia.org

In the [Sn(OH)₆]²⁻ octahedron, the tin-oxygen (Sn-O) bond distances are a key structural parameter. Studies have shown a uniform Sn-O bond length of 2.068(1) Å. researchgate.net This value is consistent with the average Sn-O bond distances observed in similar hexahydroxostannate(IV) anions, such as in sodium stannate, where the average is approximately 2.071 Å. wikipedia.orgatamanchemicals.com The O-Sn-O bond angles deviate slightly from the ideal 90° of a perfect octahedron, indicating a minor distortion in the coordination polyhedron. researchgate.net

| Parameter | Value (Å) |

| Sn-O Bond Distance | 2.068(1) |

The hydroxide ligands of the [Sn(OH)₆]²⁻ anions are involved in an extensive network of intermolecular hydrogen bonds. Specifically, the hydrogen atom of one hydroxide group forms a hydrogen bond with an oxygen atom of an adjacent hydroxide group (O-H⋯O). The length of this O-H⋯O hydrogen bond has been determined to be 2.894(2) Å. researchgate.net These hydrogen bonds link the complex [Sn(OH)₆]²⁻ anions, contributing significantly to the stability and cohesion of the crystal lattice. researchgate.net

| Interaction Type | Atoms Involved | Distance (Å) |

| Hydrogen Bond | O-H⋯O | 2.894(2) |

Investigation of Intermolecular Interactions

Powder X-ray Diffraction (XRD) Analysis of Polycrystalline Samples

Powder X-ray diffraction (XRD) analysis is a fundamental technique for characterizing the crystalline structure of polycrystalline materials. For dipotassium tin hexahydroxide (K₂[Sn(OH)₆]), powder XRD studies confirm its crystalline nature and provide essential data regarding its lattice parameters and crystal system.

Analyses of the powder diffraction pattern for K₂[Sn(OH)₆] have successfully indexed the material, revealing a rhombohedral crystal structure belonging to the space group R3̅. researchgate.netresearchgate.netaflow.org More detailed single-crystal X-ray investigations corroborate these findings, providing precise lattice parameters. In a hexagonal setting, the unit cell parameters for K₂[Sn(OH)₆] have been determined to be a = 6.541(1) Å and c = 12.813(4) Å, with a c/a ratio of 1.959. researchgate.net Another study reports similar values of a = 6.545(1) Å and c = 12.808(3) Å. researchgate.net The structure consists of slightly distorted [Sn(OH)₆]²⁻ octahedral anions linked by O-H···O hydrogen bonds. researchgate.net The tin atom is octahedrally coordinated to six oxygen atoms, with Sn-O bond lengths measured at approximately 2.068(1) Å researchgate.net to 2.11 Å. materialsproject.org

Table 1: Crystallographic Data for Dipotassium Tin Hexahydroxide (K₂[Sn(OH)₆])

| Parameter | Value | Reference |

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R3̅ (No. 148) | researchgate.netmaterialsproject.org |

| Lattice Parameters (Hexagonal Setting) | ||

| a | 6.541(1) Å | researchgate.net |

| c | 12.813(4) Å | researchgate.net |

| c/a ratio | 1.959 | researchgate.net |

| Volume | 490.56 ų | materialsproject.org |

| Formula Units (Z) | 3 | researchgate.net |

| Bond Distances | ||

| Sn-O | 2.068(1) Å - 2.11 Å | researchgate.netmaterialsproject.org |

| O-H···O Hydrogen Bond | 2.894(2) Å | researchgate.net |

Comparative Structural Investigations with Related Compounds

Structural Isotypism with Potassium Hexaamidostannate(IV) (K₂[Sn(NH₂)₆])

Dipotassium tin hexahydroxide is isotypic with its amido analogue, potassium hexaamidostannate(IV) (K₂[Sn(NH₂)₆]). researchgate.net Isotypic compounds are those that share the same crystal structure type, meaning the atoms are arranged in a similar geometric pattern, even though the specific elements differ. K₂[Sn(NH₂)₆] can be synthesized via the ammonolysis of tetraphenyl tin in liquid ammonia (B1221849) in the presence of potassium amide (KNH₂). researchgate.net This structural similarity implies that the replacement of the hydroxide (OH⁻) ligands with isoelectronic amide (NH₂⁻) ligands does not fundamentally alter the packing of the complex anions and the potassium cations in the crystal lattice. Both compounds feature discrete [SnX₆]²⁻ (where X = OH or NH₂) octahedra, with the potassium ions situated between these anions, providing charge balance. The determination that K₂[Sn(NH₂)₆] is isostructural with K₂[Sn(OH)₆] highlights the predictable structural chemistry based on ligand similarity.

Comparison with Other Alkali Metal Hexahydroxostannates (e.g., Li₂Sn(OH)₆, Na₂Sn(OH)₆)

Disodium tin hexahydroxide (Na₂[Sn(OH)₆]) crystallizes in the same rhombohedral space group as the potassium salt (R3̅). researchgate.net Its lattice parameters in a hexagonal setting are a = 5.951(1) Å and c = 14.191(2) Å. researchgate.net Despite sharing the same space group, Na₂[Sn(OH)₆] and K₂[Sn(OH)₆] are not isotypic. researchgate.net The structure of Na₂[Sn(OH)₆] is described as a superstructure of the Cadmium Iodide (CdI₂) type, with a hexagonal close-packed (hcp) arrangement of oxygen atoms where Na⁺ and Sn⁴⁺ ions occupy octahedral interstices. researchgate.net In contrast, the larger K⁺ ions in K₂[Sn(OH)₆] are displaced from the ideal octahedral sites to achieve a nine-coordinate geometry with respect to oxygen, a configuration stabilized by O-H···O hydrogen bonds. researchgate.net

Dilithium tin hexahydroxide (Li₂[Sn(OH)₆]) presents a completely different crystal structure. It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netresearchgate.netresearchgate.net In this structure, the tin atom is also octahedrally coordinated by six hydroxide groups. However, the much smaller lithium ion is tetrahedrally coordinated by oxygen atoms. researchgate.netresearchgate.netresearchgate.net These LiO₄ tetrahedra share corners and edges with the adjacent Sn(OH)₆ octahedra, and the framework is further stabilized by hydrogen bonding between the hydroxide groups. researchgate.netresearchgate.net

Table 2: Comparative Crystallographic Data of Alkali Metal Hexahydroxostannates

| Compound | Li₂[Sn(OH)₆] | Na₂[Sn(OH)₆] | K₂[Sn(OH)₆] |

| Crystal System | Monoclinic | Trigonal (Rhombohedral) | Trigonal (Rhombohedral) |

| Space Group | P2₁/n | R3̅ | R3̅ |

| Lattice Parameters (Å) | a = 5.437(1) b = 8.169(2) c = 5.419(1) β = 112.29(3)° | a = 5.951(1) c = 14.191(2) | a = 6.541(1) c = 12.813(4) |

| Alkali Metal Coordination | Tetrahedral (4-coordinate) | Octahedral (6-coordinate) | 9-coordinate |

| Reference | researchgate.net | researchgate.net | researchgate.net |

Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a powerful tool for probing the vibrational modes of the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻, and confirming the presence of specific chemical linkages.

Assignment of Fundamental Vibrational Modes of the [Sn(OH)₆]²⁻ Anion

The IR spectrum of dipotassium (B57713) tin hexahydroxide is characterized by absorption bands corresponding to the fundamental vibrational modes of the octahedral [Sn(OH)₆]²⁻ anion. These modes primarily involve the stretching and bending of the O-H and Sn-O bonds. The key vibrational modes are the O-H stretching, Sn-O-H bending, and Sn-O stretching.

The high-frequency region of the spectrum is dominated by the O-H stretching vibrations, denoted as ν(OH). These typically appear as a broad band, indicative of hydrogen bonding within the crystal structure. For related tin hydroxide (B78521) compounds, this band is observed around 3375 cm⁻¹ nih.gov.

The Sn-O-H bending modes, or deformations (δ(SnOH)), are found at lower frequencies. In similar tin-based hydroxides, these bands have been identified at approximately 1228 cm⁻¹ and 1079 cm⁻¹ nih.gov. The presence of multiple bands in this region can be attributed to the complex vibrational couplings within the anion.

The low-frequency region contains the Sn-O stretching modes (ν(SnO)), which are crucial for characterizing the tin-oxygen framework of the anion. These vibrations are typically observed in the range of 490–549 cm⁻¹ nih.gov. The assignment of these fundamental modes provides direct insight into the molecular structure and bonding within the hexahydroxostannate(IV) complex.

Table 1: Fundamental Vibrational Modes of the [Sn(OH)₆]²⁻ Anion (Representative Data)

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ν(OH) | O-H Stretching | ~3375 |

| δ(SnOH) | Sn-O-H Bending/Deformation | ~1228, ~1079 |

Spectroscopic Confirmation of Sn-O Linkages

The definitive spectroscopic evidence for the formation of Sn-O linkages in the [Sn(OH)₆]²⁻ anion comes from the observation of the ν(SnO) vibrational modes in the IR spectrum. The absorption bands located in the 490–549 cm⁻¹ range are characteristic of the stretching vibrations between the central tin atom and the oxygen atoms of the six hydroxide ligands nih.gov. The energy of these vibrations is a function of the Sn-O bond strength and the octahedral geometry of the complex. The presence and position of these bands unequivocally confirm the covalent bonding between tin and oxygen, which is fundamental to the structure of the hexahydroxostannate(IV) anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local atomic environments of tin, potassium, and hydrogen (via deuterium (B1214612) substitution) in dipotassium tin hexahydroxide.

¹¹⁹Sn NMR Studies for Local Tin Environments

¹¹⁹Sn NMR is a highly effective technique for probing the coordination environment of the tin atom. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance huji.ac.il. The chemical shift (δ) of ¹¹⁹Sn is extremely sensitive to the coordination number and the nature of the substituents attached to the tin atom rsc.org.

For tin(IV) compounds, the ¹¹⁹Sn chemical shift values are indicative of the coordination geometry. Six-coordinate tin complexes, such as the octahedral [Sn(OH)₆]²⁻ anion, are known to resonate in a specific upfield region of the spectrum. The chemical shifts for these species typically fall within the range of -210 to -400 ppm rsc.org. This characteristic chemical shift range serves as a diagnostic tool to confirm the six-coordinate, octahedral environment of the tin atom in dipotassium tin hexahydroxide.

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Compounds by Coordination Number

| Coordination Number | Geometry | Typical Chemical Shift (δ) Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal / Square Pyramidal | -90 to -190 |

³⁹K NMR Investigations

³⁹K NMR spectroscopy provides insights into the local environment of the potassium ions in the solid state. Although ³⁹K is a quadrupolar nucleus (spin 3/2) with low sensitivity, studies at high magnetic fields have shown its utility in materials characterization nih.govacs.org. The ³⁹K NMR spectrum is sensitive to both the chemical shift and the nuclear quadrupolar interaction, which is influenced by the symmetry of the electric field gradient around the potassium nucleus nih.govresearchgate.nethuji.ac.il.

In a crystalline solid like dipotassium tin hexahydroxide, the ³⁹K NMR spectrum can be used to determine the number of distinct potassium sites and the degree of symmetry of these sites. A more symmetric environment around the K⁺ ion results in a narrower signal, while a less symmetric site leads to broader lines due to stronger quadrupolar effects huji.ac.il. High-field ³⁹K solid-state NMR can therefore be used to probe the crystallographic environment of the potassium counter-ions that balance the charge of the [Sn(OH)₆]²⁻ anions.

Deuterium (²H) NMR for Hydroxide Group Dynamics

Deuterium (²H) NMR is a powerful technique for studying the dynamics of specific molecular groups. To investigate the motional dynamics of the hydroxide groups in K₂[Sn(OH)₆], the protons can be replaced with deuterium (²H or D) to create K₂[Sn(OD)₆]. ²H is a spin-1 nucleus, and its solid-state NMR lineshape is dominated by the interaction of its nuclear quadrupole moment with the local electric field gradient wikipedia.org.

The ²H NMR spectrum is highly sensitive to the orientation and motion of the O-D bond wikipedia.org. In a static solid, a rigid O-D group gives a characteristic Pake doublet powder pattern. If the hydroxide groups undergo motional processes, such as reorientation or libration, on a timescale comparable to the inverse of the quadrupolar interaction, the ²H NMR lineshape will change dramatically wikipedia.org. By analyzing the temperature dependence of the ²H NMR spectra of K₂[Sn(OD)₆], it is possible to characterize the type of motion (e.g., two-site jumps, rotation) and determine the activation energy for these dynamic processes. This provides a detailed picture of the hydroxide group dynamics within the crystal lattice.

Mössbauer Spectroscopy for Tin Oxidation State and Environment

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and local chemical environment of tin atoms in a compound. In the case of dipotassium tin hexahydroxide, the Mössbauer spectrum is characterized by a single resonance line with an isomer shift close to 0.0 mm/s relative to a BaSnO₃ source. This near-zero isomer shift is a definitive indicator of tin being in the +4 oxidation state (Sn(IV)).

The spectrum for K₂[Sn(OH)₆] typically exhibits no significant quadrupole splitting. This lack of splitting indicates that the electric field gradient at the tin nucleus is essentially zero. Such a symmetric environment is consistent with the known crystal structure of dipotassium tin hexahydroxide, where the tin atom is octahedrally coordinated to six hydroxide ligands, forming a highly symmetrical [Sn(OH)₆]²⁻ anion. The even distribution of the six identical ligands around the central tin atom results in a cubic symmetry of the electron charge distribution, thus preventing quadrupole splitting.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the thermal stability and decomposition behavior of dipotassium tin hexahydroxide. These analyses reveal a multi-step decomposition process as the compound is subjected to increasing temperatures.

Elucidation of Thermal Decomposition Pathways and Associated Mass Loss

The thermal decomposition of dipotassium tin hexahydroxide proceeds through distinct stages, each associated with a specific mass loss. The initial phase of decomposition involves the dehydroxylation of the compound, where water molecules are eliminated. This is followed by further decomposition at higher temperatures.

The decomposition pathway can be summarized as follows:

Dehydroxylation: In the first step, dipotassium tin hexahydroxide loses water molecules to form potassium stannate (K₂SnO₃). This process typically occurs in the temperature range of 280–290°C.

Formation of Tin Oxide: At significantly higher temperatures, generally between 700°C and 800°C, the intermediate potassium stannate decomposes further to yield tin(IV) oxide (SnO₂) as the final solid product.

K₂Sn(OH)₆ → K₂O(s) + SnO₂(s) + 3H₂O(g)

The initial molar mass of K₂[Sn(OH)₆] is approximately 298.93 g/mol , and the molar mass of the three water molecules lost is approximately 54.05 g/mol . This corresponds to a theoretical mass loss of approximately 18.08%. The subsequent decomposition of K₂SnO₃ to K₂O and SnO₂ does not involve a further loss of volatile components from the tin-containing species.

The following interactive table summarizes the key stages of the thermal decomposition of dipotassium tin hexahydroxide, including the temperature ranges and the corresponding mass loss.

| Decomposition Stage | Temperature Range (°C) | Products | Theoretical Mass Loss (%) |

| Dehydroxylation | 280 - 290 | K₂SnO₃ + 3H₂O | 18.08 |

| Final Decomposition | 700 - 800 | K₂O + SnO₂ | - |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Behavior in Aqueous Environments

Dipotassium (B57713) tin hexahydroxide is known for its solubility in water, where it forms a stable, alkaline aqueous solution. nih.gov This stability in water, particularly its resistance to hydrolysis, is a key property that underpins its use in applications such as alkaline electrolytic tin plating. researchgate.net The compound's enhanced stability against hydrolysis compared to other tin salts contributes to improved cathode efficiency and faster plating rates in these processes. researchgate.net

The solubility of dipotassium tin hexahydroxide in aqueous environments is influenced by the presence of other electrolytes. For instance, its solubility has been observed to decrease as the concentration of potassium hydroxide (B78521) (KOH) in the solution increases. researchgate.net This behavior is crucial in processes where the compound is synthesized or used in highly alkaline conditions.

Thermal Decomposition Processes

The thermal decomposition of dipotassium tin hexahydroxide is a complex process that occurs in distinct stages, leading to the formation of various intermediate and final products. While some sources indicate a decomposition temperature of 140°C, this likely corresponds to the initial loss of loosely bound or crystal water, as more detailed thermogravimetric analyses reveal a multi-step decomposition at significantly higher temperatures. nih.govshowa-america.comsigmaaldrich.com The ultimate products of thermal decomposition are typically tin dioxide (SnO₂) and potassium-containing tin oxides.

Detailed thermolysis studies have shown that the decomposition of K₂Sn(OH)₆ is not a single event but a sequence of dehydration steps. researchgate.net Thermogravimetric analysis indicates that the compound undergoes a three-stage loss of water upon heating. researchgate.net These stages are characterized by specific temperature ranges and corresponding losses of water molecules, which can be summarized as follows:

| Decomposition Stage | Temperature (°C) | Water Molecules Lost |

| Stage 1 | 235 | 2 |

| Stage 2 | 362 | 1/3 |

| Stage 3 | 495 | 2/3 |

This table details the stepwise thermal decomposition of Dipotassium tin hexahydroxide, showing the temperature at which each stage of water loss occurs. researchgate.net

This stepwise process highlights the different bonding energies of the hydroxide groups within the crystal lattice, culminating in the formation of an anhydrous oxide product.

Substitution and Ligand Exchange Reactions

The hydroxide ligands in the [Sn(OH)₆]²⁻ anion are susceptible to substitution by other nucleophilic species. These ligand exchange reactions are fundamental to the synthesis of other hexacoordinate tin(IV) complexes. A prominent example of this reactivity is the reaction with hydrogen peroxide to form peroxo-derivatives. This reactivity is also leveraged in its use as a stabilizer in hydrogen peroxide solutions, where it functions as a complexing agent for residual metals that could catalyze peroxide decomposition. reaxis.comreaxis.com

A clear illustration of ligand exchange is the synthesis of polycrystalline potassium hexahydroperoxostannate(IV), K₂Sn(OOH)₆. This compound is prepared through the direct replacement of the hydroxo groups of dipotassium tin hexahydroxide when it is dissolved in hydrogen peroxide. researchgate.net The resulting peroxo compound, K₂Sn(OOH)₆, has been characterized and compared to the starting hydroxostannate. It crystallizes in the hexagonal system, and spectroscopic data confirm that the tin atom is octahedrally coordinated by the six hydroperoxo (-OOH) groups. researchgate.net

Properties of K₂Sn(OH)₆ vs. K₂Sn(OOH)₆

| Property | K₂Sn(OH)₆ (Dipotassium tin hexahydroxide) | K₂Sn(OOH)₆ (Potassium Hexahydroperoxostannate(IV)) |

|---|---|---|

| Ligands | Hydroxo (-OH) | Hydroperoxo (-OOH) |

| Synthesis | Reaction of tin compounds with KOH | Ligand exchange from K₂Sn(OH)₆ in H₂O₂ researchgate.net |

| Crystal System | Rhombohedral researchgate.net | Hexagonal researchgate.net |

This table provides a comparative overview of the parent compound and its hydroperoxo derivative.

Mechanistic insights into the formation of the hydroperoxo groups indicate a nucleophilic substitution pathway. The dissolution of K₂Sn(OH)₆ in hydrogen peroxide facilitates the replacement of -OH ligands with -OOH ligands. Spectroscopic studies, particularly Mössbauer spectroscopy, provide details on the electronic changes that accompany this transformation. In tin(IV) hexahydroperoxo complexes, there is a notable displacement of electron density from the π* orbitals of the peroxide ligand to the central tin(IV) atom. researchgate.net This charge transfer is a key feature of the Sn-OOH bond formation and distinguishes it from the bonding in the parent hydroxo complex.

Synthesis and Properties of Potassium Hexahydroperoxostannate(IV) (K2Sn(OOH)6)

Interactions with Atmospheric Components

Dipotassium tin hexahydroxide exhibits reactivity towards atmospheric gases, most notably carbon dioxide, particularly in the presence of moisture. This interaction leads to a degradation of the compound, affecting its properties and solubility.

When exposed to humid air, dipotassium tin hexahydroxide readily absorbs carbon dioxide. researchgate.net This acid-base reaction between the alkaline hydroxide ligands and the acidic CO₂ gas results in the formation of potassium carbonate (K₂CO₃) and tin(IV) hydroxide (Sn(OH)₄), also referred to as stannic hydroxide. This chemical transformation is responsible for the observation that the compound becomes less soluble in water upon prolonged exposure to the atmosphere. researchgate.net

The reaction can be conceptualized as a nucleophilic attack of the hydroxide ligands on the electrophilic carbon atom of the CO₂ molecule. nih.govyoutube.com Research on potassium stannate as a sorbent for high-temperature CO₂ capture further confirms this reactivity. nih.gov Studies have shown that CO₂ adsorption on potassium stannate increases with temperature, with significant uptake observed between 500 and 700°C, indicating the formation of carbonate species. nih.gov

Reaction with Carbon Dioxide and Formation of Decomposition Products

The reaction mechanism can be understood as a two-step process. Initially, dipotassium tin hexahydroxide undergoes thermal decomposition, losing water molecules to form anhydrous potassium stannate (K₂SnO₃). Subsequently, this anhydrous stannate reacts with carbon dioxide.

Step 1: Thermal Decomposition (Dehydration)

Upon heating, dipotassium tin hexahydroxide loses its six hydroxyl groups as three molecules of water. This dehydration process yields potassium stannate and water vapor.

K₂[Sn(OH)₆] (s) → K₂SnO₃ (s) + 3H₂O (g)

Step 2: Reaction with Carbon Dioxide (Carbonation)

The resulting potassium stannate is a basic metallic oxide that can react with acidic gases like carbon dioxide at high temperatures. This reaction produces potassium carbonate (K₂CO₃) and tin(IV) oxide (SnO₂), also known as stannic oxide.

K₂SnO₃ (s) + CO₂ (g) → K₂CO₃ (s) + SnO₂ (s)

This carbonation step is the basis for the use of potassium stannate as a potential sorbent for CO₂ capture from industrial flue gases. Research has shown that the efficiency of this CO₂ uptake is temperature-dependent.

Detailed Research Findings

Studies on the CO₂ sorption capacity of potassium stannate have revealed its potential for high-temperature applications. Thermogravimetric analysis has been employed to quantify the CO₂ uptake at various temperatures. Commercial potassium stannate (K₂SnO₃) has demonstrated significant CO₂ uptake capacity, which increases with temperature. For instance, at 700 °C, a CO₂ uptake of 12.2 wt% has been recorded, which corresponds to 2.77 mmol of CO₂ per gram of K₂SnO₃. nih.govnih.govresearchgate.net

K₂[Sn(OH)₆] (s) + CO₂ (g) → K₂CO₃ (s) + SnO₂ (s) + 3H₂O (g)

The decomposition products from this reaction are potassium carbonate and tin(IV) oxide.

Table 1: Decomposition Products of Dipotassium tin hexahydroxide Reaction with Carbon Dioxide

| Reactant | Condition | Product |

| Dipotassium tin hexahydroxide (K₂[Sn(OH)₆]) | Reaction with CO₂ at high temperature | Potassium Carbonate (K₂CO₃) |

| Tin(IV) Oxide (SnO₂) | ||

| Water (H₂O) |

Table 2: CO₂ Uptake by Potassium Stannate at Various Temperatures

| Temperature (°C) | CO₂ Uptake (wt%) | CO₂ Uptake (mmol CO₂/g K₂SnO₃) |

| 500 | 9.3 | ~2.11 |

| 600 | 10.8 | ~2.45 |

| 700 | 12.2 | 2.77 |

This data is derived from studies on the CO₂ sorption performance of commercial K₂SnO₃. nih.gov

Theoretical and Computational Chemistry of Dipotassium Tin Hexahydroxide

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For K₂Sn(OH)₆, DFT can be employed to predict and analyze its geometric, spectroscopic, and electronic properties.

A primary application of DFT is the determination of the ground state geometry of a crystal, which corresponds to the lowest energy arrangement of its constituent atoms. For dipotassium (B57713) tin hexahydroxide, DFT calculations would aim to predict the lattice parameters of its trigonal crystal system and the precise atomic positions of potassium, tin, oxygen, and hydrogen atoms. These predictions are then benchmarked against experimental data, such as those obtained from single-crystal X-ray diffraction, which provide a known stable structure.

Recent studies involving high-throughput screening of materials for various applications have included K₂Sn(OH)₆ in their DFT calculations, though detailed analyses of its ground state were not the primary focus d-nb.info. In a typical DFT geometry optimization, the forces on each atom are calculated and minimized, allowing the system to relax into its most stable configuration. The predicted geometry for K₂Sn(OH)₆ would be expected to closely match the experimentally determined structure, which features a slightly distorted octahedral [Sn(OH)₆]²⁻ anion.

The electronic structure, which includes the arrangement of electrons in orbitals and the resulting energy bands, can also be predicted. DFT calculations can generate the electronic band structure and the Density of States (DOS). The band structure would reveal the nature of the electronic gap between the valence and conduction bands, indicating whether the material is an insulator, semiconductor, or metal. The DOS provides information about the number of available electronic states at each energy level and which atomic orbitals (e.g., Sn 5s, O 2p) contribute to different regions of the electronic spectrum.

Table 1: Experimental Crystallographic Data for Dipotassium Tin Hexahydroxide (for DFT comparison)

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a | 6.545(1) Å |

| c | 12.808(3) Å |

| Sn-O Bond Length | 2.068(1) Å |

This experimental data serves as the validation standard for DFT-predicted ground state geometries.

DFT calculations are a standard method for computing the vibrational frequencies of molecules and crystalline solids. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the frequencies and normal modes of vibration. These calculated frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

For K₂Sn(OH)₆, such calculations would predict the frequencies associated with various vibrational modes, including:

O-H stretching: Vibrations of the hydroxyl groups.

Sn-O-H bending: Bending motions within the anion.

Sn-O stretching: Vibrations of the tin-oxygen bonds in the octahedral framework.

Lattice modes: Low-frequency vibrations involving the motion of the K⁺ cations and the [Sn(OH)₆]²⁻ anions relative to each other.

The accuracy of these theoretical predictions can be assessed by comparing them to experimental spectroscopic data. For dipotassium tin hexahydroxide, IR absorption bands have been experimentally assigned, providing a basis for such a comparison researchgate.net. A close agreement between the calculated and observed spectra would validate the computational model and allow for a definitive assignment of each experimental peak to a specific atomic motion.

Beyond geometry and spectra, DFT allows for a detailed analysis of the chemical bonding within the compound. By analyzing the calculated electron density distribution, one can quantify the nature of the chemical bonds. For K₂Sn(OH)₆, this would involve characterizing the Sn-O bonds within the hexahydroxostannate anion and the ionic interactions between the K⁺ cations and the [Sn(OH)₆]²⁻ anions.

Key aspects of bonding that can be elucidated include:

Ionic vs. Covalent Character: Analysis of the electron distribution and atomic charges can determine the degree of covalent and ionic character in the Sn-O and O-H bonds.

Hydrogen Bonding: The calculations can model the O-H···O hydrogen bonds that link the [Sn(OH)₆]²⁻ anions, providing information on their strength and geometry researchgate.net.

Charge Distribution: Methods such as Mulliken population analysis or Bader's Atoms in Molecules (AIM) theory can be used to assign partial charges to each atom, revealing how electronic charge is distributed throughout the crystal.

DFT calculations have been employed to analyze the effects of additives like urea (B33335) on Sn deposition in electrolytes containing K₂Sn(OH)₆, demonstrating the utility of the method in understanding interfacial chemistry and adsorption properties cityu.edu.hk.

Electrostatic Lattice Energy Calculations

The lattice energy of an ionic compound is the energy required to separate one mole of the solid into its constituent gaseous ions. It is a fundamental measure of the stability of the crystal lattice. Theoretical calculations of lattice energy are based on summing the electrostatic interactions (attraction and repulsion) between all ions in the crystal.

While X-ray diffraction is highly effective at determining the positions of heavy atoms like tin and potassium, locating hydrogen atoms can be challenging due to their low electron density. In such cases, computational methods can be invaluable. Electrostatic lattice energy calculations can be used to predict the most energetically favorable positions and orientations of hydroxyl groups within the crystal lattice.

The procedure involves calculating the total lattice energy for different possible arrangements of the hydrogen atoms. The configuration that minimizes the electrostatic energy, taking into account Coulombic forces and short-range repulsive interactions, corresponds to the most stable structure. This theoretical prediction can then guide or confirm the interpretation of experimental diffraction data. For K₂Sn(OH)₆, this method could theoretically be applied to determine the orientation of the O-H bonds and the specific geometry of the hydrogen-bonding network that stabilizes the crystal structure.

Applications in Materials Science and Advanced Chemical Systems

Precursor in the Synthesis of Tin(IV) Oxide (SnO₂) Materials

Dipotassium (B57713) tin hexahydroxide serves as a valuable precursor in the fabrication of tin(IV) oxide (SnO₂) materials, which are sought after for their unique optical and electrical properties. The compound's ability to yield high-purity SnO₂ upon thermal decomposition or hydrolysis makes it a key ingredient in the synthesis of advanced nanomaterials and functional coatings.

Formation of SnO₂ Nanoparticles and Thin Films

The synthesis of tin(IV) oxide nanoparticles and thin films from dipotassium tin hexahydroxide often involves controlled hydrolysis or thermal decomposition processes. While specific research directly utilizing dipotassium tin hexahydroxide is not extensively documented in publicly available literature, the analogous sodium stannate (Na₂Sn(OH)₆) is widely used, suggesting similar chemical pathways.

In a typical sol-gel process involving a stannate precursor, the hydrolysis of the [Sn(OH)₆]²⁻ anion in an acidic or neutral medium leads to the formation of a tin hydroxide (B78521) sol. This sol can then be aged and subjected to heat treatment (calcination) to produce SnO₂ nanoparticles. The size and morphology of the resulting nanoparticles are influenced by reaction parameters such as pH, temperature, and the presence of surfactants or stabilizing agents.

For the creation of SnO₂ thin films, techniques such as chemical bath deposition (CBD) or spray pyrolysis can be employed. In these methods, a substrate is exposed to a solution containing the stannate precursor, leading to the deposition of a thin layer of tin hydroxide, which is subsequently converted to tin(IV) oxide through annealing.

Development of Conductive Tin Oxide Coatings (e.g., Antimony-Doped Tin Oxide)

Antimony-doped tin oxide (ATO) is a transparent conductive oxide (TCO) with widespread applications in displays, solar cells, and antistatic coatings. While the most common precursors for ATO synthesis are tin(IV) chloride and antimony trichloride, stannate-based routes offer an alternative, often milder, synthetic pathway. The incorporation of antimony into the SnO₂ lattice creates charge carriers, thereby increasing the material's electrical conductivity.

The synthesis of ATO from a stannate precursor would involve the co-precipitation of tin and antimony hydroxides from a solution containing both dipotassium tin hexahydroxide and a suitable antimony salt. Subsequent calcination of the co-precipitated hydroxides results in the formation of antimony-doped tin oxide. The doping concentration, which is critical to the final conductive properties of the material, can be controlled by adjusting the ratio of the tin and antimony precursors in the initial solution.

Role in Electrochemical Deposition Processes

Dipotassium tin hexahydroxide is a cornerstone of alkaline tin and tin-alloy electroplating. Its high solubility and the stable nature of the stannate ion in alkaline solutions make it a preferred choice for achieving high-quality, uniform metallic coatings.

Fundamental Mechanisms of Tin Plating from Alkaline Stannate Baths

[Sn(OH)₆]²⁻ + 4e⁻ → Sn + 6OH⁻

The anode, typically made of pure tin, dissolves into the electrolyte to replenish the tin ions. Proper control of the anode behavior is crucial; a yellow-green film of hydrated tin oxide must be maintained on the anode surface to ensure that tin dissolves in the tetravalent state.

Alkaline stannate baths, particularly those using potassium stannate, offer several advantages over acidic baths, including superior throwing power, which is the ability to deposit a uniform coating on irregularly shaped objects. Potassium stannate is favored over its sodium counterpart due to its higher solubility, allowing for the formulation of more concentrated baths that can operate at higher current densities and achieve faster plating rates. sterc.org

| Parameter | Typical Range for Potassium Stannate Baths |

| Potassium Stannate Concentration | 100 - 420 g/L |

| Free Potassium Hydroxide | 15 - 30 g/L |

| Operating Temperature | 65 - 90 °C |

| Cathode Current Density | 1 - 10 A/dm² |

| Anode Current Density | 1.5 - 4 A/dm² |

Research on Alloy Coating Deposition (e.g., Tin-Aluminum, Tin-Zinc (B8454451), Tin-Copper)

Dipotassium tin hexahydroxide is also integral to the electrodeposition of various tin alloys from alkaline baths. These alloys are engineered to exhibit specific properties, such as enhanced corrosion resistance, improved mechanical strength, or specific aesthetic finishes.

Tin-Zinc Alloys: The co-deposition of tin and zinc from a non-cyanide alkaline bath containing potassium stannate and a zincate provides a coating with excellent corrosion protection for steel. The electrolyte composition is carefully controlled to achieve the desired alloy composition, typically around 70-80% tin. The electroplating solution can be considered a mixture of potassium stannate, potassium zincate, and potassium hydroxide, along with complexing and grain-refining agents. nmfrc.org

Tin-Copper Alloys (Bronze): Bronze coatings, which are alloys of tin and copper, can be electroplated from alkaline stannate baths. These coatings are used for decorative purposes and for their good bearing properties. The addition of a copper source, such as copper cyanide or a complexed copper salt, to a potassium stannate bath allows for the co-deposition of the two metals. The composition of the resulting bronze can be varied by adjusting the relative concentrations of tin and copper in the electrolyte and the operating parameters.

Tin-Aluminum Alloys: While less common, research has been conducted on the immersion plating of aluminum and its alloys with tin from stannate baths. This process is used to apply a thin, adherent layer of tin onto aluminum surfaces, for example, on automotive pistons to improve their wear resistance. tinchemical.com

Application as a Chemical Additive and Stabilizer

Beyond its role in materials synthesis and electroplating, dipotassium tin hexahydroxide finds application as a chemical additive and stabilizer in various formulations. Its ability to control chemical reactions and maintain the stability of certain compounds makes it a valuable component in several industrial products.

One of the notable applications of potassium stannate is as a stabilizer for hydrogen peroxide. Hydrogen peroxide is prone to decomposition, which can be catalyzed by trace amounts of metal ions. Potassium stannate acts as a stabilizer by chelating these metal ions, thereby preventing them from participating in the decomposition reactions. This extends the shelf life and ensures the effectiveness of hydrogen peroxide solutions used in bleaching and disinfection processes. reaxis.com

The stabilizing effect of dipotassium tin hexahydroxide is also utilized in other chemical systems where the presence of trace metal impurities can lead to undesirable side reactions or degradation of the product.

Mechanisms of Hydrogen Peroxide Stabilization

Dipotassium tin hexahydroxide, also known as potassium stannate, serves as a crucial stabilizer for hydrogen peroxide solutions. reaxis.comreaxis.com Its primary function is to counteract the decomposition of hydrogen peroxide, which is often catalyzed by the presence of residual transition metal ions. The stabilization mechanism is primarily attributed to the ability of the stannate to form stable complexes with these destabilizing metal contaminants. reaxis.comreaxis.com

The tin (IV) center in the hexahydroxostannate anion, [Sn(OH)₆]²⁻, acts as a chelating agent. It effectively sequesters trace amounts of metal ions, such as iron, copper, and manganese, which would otherwise participate in redox cycles that accelerate the breakdown of hydrogen peroxide into water and oxygen. By complexing these metals, dipotassium tin hexahydroxide renders them catalytically inactive.

In aqueous hydrogen peroxide solutions, tin compounds are known to form colloidal particles of stannic oxide. googleapis.com These colloids present a large surface area for adsorbing and neutralizing positive ions that are common decomposition catalysts. googleapis.com The stability of these colloidal particles is essential for the long-term effectiveness of the stabilization. The addition of substances like pyrophosphates, phosphates, and sulfates can enhance the stability of the colloidal stannic oxide, further improving the preservation of hydrogen peroxide. googleapis.com

For optimal performance, dipotassium tin hexahydroxide is frequently used as part of a synergistic stabilizer package. These packages often include organic phosphonic acids, which work in concert with the stannate to provide enhanced stability, particularly when the hydrogen peroxide is diluted with water containing various contaminants. googleapis.comhydrogen-peroxide.us

Emerging Applications in Advanced Materials

The unique properties of dipotassium tin hexahydroxide are being explored for a range of applications in the field of advanced materials, extending beyond its traditional role as a stabilizer.

Catalytic Roles in Chemical Transformations (e.g., decomposition reactions)

While primarily known as a stabilizer that prevents decomposition, under certain conditions, tin compounds can exhibit catalytic activity. Research has indicated that tin, introduced as sodium stannate, can influence the catalytic decomposition of hydrogen peroxide in the presence of a silver catalyst. dtic.mil Specifically, it has been observed to increase the initial rate of gas evolution, suggesting a role in promoting the decomposition reaction under these specific circumstances. dtic.mil This dual functionality, acting as a stabilizer in one context and a potential catalyst or catalyst promoter in another, highlights the complexity of its chemical behavior and opens avenues for its application in controlled chemical transformations.

Environmental Fate and Transformation of Tin Containing Hydroxides

Hydrolysis and Degradation Pathways in Aquatic Environments

Dipotassium (B57713) tin hexahydroxide, with the chemical formula K₂[Sn(OH)₆], is an inorganic salt that is soluble in water. todini.com Upon dissolution in an aquatic environment, it dissociates into potassium cations (K⁺) and the hexahydroxostannate(IV) anion ([Sn(OH)₆]²⁻). The environmental fate of the compound is subsequently dictated by the chemistry of this hexahydroxostannate complex.

The primary degradation pathway for the [Sn(OH)₆]²⁻ anion in aquatic environments is hydrolysis. The stability of the anion and its subsequent transformation are influenced by environmental factors such as pH and the presence of other substances. Tin(IV) readily hydrolyzes, and under neutral or acidic conditions, the hexahydroxostannate anion can undergo further reactions, including ligand exchange and precipitation. inchem.orgcdc.gov This process can lead to the formation of tin(IV) hydroxide (B78521), Sn(OH)₄, a compound with extremely low water solubility (solubility product ≈ 10⁻⁵⁶ g/L). cdc.gov

Another significant reaction in natural waters is with dissolved carbon dioxide. In the presence of moist air or dissolved CO₂, soluble stannates can react to form less soluble compounds, which will precipitate out of the solution. todini.com This precipitation effectively removes dissolved inorganic tin from the water column.

The key degradation pathways are summarized as follows:

Dissolution: K₂[Sn(OH)₆] (solid) → 2K⁺ (aq) + [Sn(OH)₆]²⁻ (aq)

Hydrolysis/Precipitation: [Sn(OH)₆]²⁻ (aq) ⇌ Sn(OH)₄ (solid) + 2OH⁻ (aq)

Reaction with CO₂: [Sn(OH)₆]²⁻ (aq) + 2CO₂ (aq) → SnO₂·xH₂O (solid) + 2HCO₃⁻ (aq) (simplified representation)

These reactions indicate that while dipotassium tin hexahydroxide is initially soluble, its inorganic tin component is likely to be converted into sparingly soluble forms in most natural aquatic environments.

Environmental Mobility and Distribution Behavior

Inorganic tin is generally regarded as being relatively immobile in the environment. cdc.govnih.gov The transport and partitioning of tin released from dipotassium tin hexahydroxide are governed by strong interactions with solid phases in soil and aquatic systems.

Influence of Water Solubility on Environmental Partitioning

The partitioning behavior of a chemical describes its distribution among different environmental compartments such as water, soil, sediment, and air. For inorganic tin compounds, water solubility is a critical factor influencing this distribution.

Dipotassium tin hexahydroxide is classified as water-soluble. todini.commubychem.com This initial solubility suggests that upon release into an aquatic system, it can be dispersed in the water column. However, as described in section 9.1, subsequent hydrolysis and precipitation reactions convert the dissolved tin into forms with very low solubility. cdc.gov This transformation is a key driver of its environmental partitioning.

The low solubility of the resulting tin hydroxides and oxides causes the tin to be removed from the aqueous phase and accumulate in the solid phases of the environment. The solid-liquid partitioning is often described by a distribution coefficient (Kd), which is the ratio of the concentration in the solid phase to the concentration in the solution phase. epa.gov For tin, this ratio is generally high, indicating a strong preference for partitioning to soil and sediment.

| Environmental Compartment | Partitioning Tendency for Inorganic Tin | Governing Factors |

|---|---|---|

| Water Column | Low | Low solubility of hydrolysis products (e.g., Sn(OH)₄); Precipitation reactions. cdc.gov |

| Suspended Solids | High | Adsorption of Sn⁴⁺ and hydrolyzed species to particulate matter. cdc.gov |

| Sediment / Soil | High | Strong adsorption to soil organic matter and mineral surfaces (clays, oxides); Precipitation. inchem.orgresearchgate.net |

| Air | Negligible | Inorganic tin compounds are non-volatile under environmental conditions. inchem.orgwho.int |

Biotransformation Processes and Formation of Organometallic Tin Species

While many environmental processes involve the degradation of complex substances to simpler ones, inorganic tin can undergo biotransformation into more complex and often more toxic organometallic forms. The biomethylation of inorganic tin has been demonstrated in various environmental settings. inchem.orgwho.int

Microorganisms, including bacteria and algae, are capable of adding methyl groups to inorganic tin. ccme.cajournals.co.za This process can occur with both tin(II) and tin(IV) species. journals.co.za Research has shown that in estuarine environments, the methylation of inorganic tin is primarily an anaerobic process, often catalyzed by sulfate-reducing bacteria. nih.gov However, methylation has also been observed under aerobic conditions. journals.co.za

The products of this biomethylation are typically monomethyltin and dimethyltin (B1205294) compounds, which were not previously introduced to the area. ccme.canih.gov The formation of these organotin species is significant because organotins are generally more toxic and have different mobility and bioaccumulation potential compared to their inorganic precursors. nih.gov The degradation of organobutyltin compounds (like those from antifouling paints) results in inorganic tin, which can then be subject to this biomethylation, creating a cycle of tin species in the environment. journals.co.za

Methodological Considerations for Environmental Risk Assessment of Difficult Substances

Assessing the environmental risk of metals and sparingly soluble metal compounds like the transformation products of dipotassium tin hexahydroxide presents unique challenges that are not adequately addressed by standard risk assessment methodologies for organic chemicals. Frameworks such as the Framework for Metals Risk Assessment and the Metals Environmental Risk Assessment Guidance (MERAG) have been developed to address these specific attributes. metals-toolbox.comicmm.com

A primary consideration is the distinction between the total concentration of a metal in an environment and its bioavailable fraction. The toxicity of metals is related to the concentration of bioavailable species, not the total amount present. acs.org For tin, hydrolysis and precipitation can make most of the tin unavailable to organisms, meaning that risk assessments based on total tin concentration could be highly misleading. inchem.orgcdc.gov

Key methodological considerations include:

Transformation/Dissolution Testing: Standard ecotoxicity tests may be inappropriate for sparingly soluble substances. Specialized tests are needed to determine the rate and extent to which a substance dissolves or transforms in aqueous media to produce bioavailable species. metals-toolbox.com This helps in understanding the actual exposure concentration for aquatic organisms.

Bioavailability Assessment: The environmental risk is influenced by factors that control a metal's bioavailability, such as pH, organic carbon content, and water hardness. acs.org Risk assessments should, where possible, incorporate these site-specific factors to normalize exposure and toxicity data.

Interpretation of Ecotoxicity Data: When testing substances that precipitate, it is crucial to distinguish between true chemical toxicity and physical effects (e.g., abrasion or smothering) caused by the precipitate. Effects caused by physical factors are generally not used for regulatory classification.

Sediment Risk: Given the strong partitioning of inorganic tin to sediments, risk assessments must consider the potential for exposure and effects on sediment-dwelling organisms. mdpi.com

These considerations highlight that a scientifically sound environmental risk assessment for dipotassium tin hexahydroxide must focus on its transformation products and their bioavailability in relevant environmental compartments.

Q & A

Q. What established synthesis protocols exist for dipotassium tin hexahydroxide, and how do reaction parameters influence product purity?

Dipotassium tin hexahydroxide is typically synthesized via alkaline hydrolysis of tin(IV) precursors (e.g., SnCl₄) in the presence of excess potassium hydroxide. Critical parameters include:

- pH : Maintained above 12 to stabilize the hexahydroxostannate(IV) ion .

- Temperature : Controlled between 60–80°C to prevent oxide/hydroxide precipitation .

- Stoichiometry : Excess KOH ensures complete ligand coordination . Post-synthesis, vacuum filtration and ethanol washing are recommended to isolate the product.

Q. Which analytical techniques are most effective for characterizing dipotassium tin hexahydroxide’s structural and thermal properties?

- X-ray Diffraction (XRD) : Determines crystallinity and lattice parameters .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Sn–O and O–H vibrational modes .

- Thermogravimetric Analysis (TGA) : Quantifies dehydration steps and thermal stability up to 300°C .

- Elemental Analysis (ICP-OES/EDX) : Validates stoichiometric K:Sn ratios .

Q. What safety protocols should be followed when handling dipotassium tin hexahydroxide?

While direct toxicity data for K₂Sn(OH)₆ is limited, analogous metal hydroxides (e.g., copper compounds) suggest:

- Acute Toxicity : Classify as Harmful (Acute Tox. 4, H302) if ingested, based on LD₅₀ extrapolation .

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of fine powders .

Advanced Research Questions

Q. How can synthesis conditions be optimized to reduce byproducts like SnO₂ or K₂SnO₃?

- Parameter Screening : Use Design of Experiments (DoE) to test pH (10–14), temperature (50–90°C), and KOH molar excess (2–5×) .

- In Situ Monitoring : Employ Raman spectroscopy to track Sn(OH)₆²⁻ formation and detect early-stage oxide precipitation .

- Post-Synthesis Validation : Analyze impurities via X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Q. How should conflicting thermal decomposition profiles reported in literature be resolved?

Discrepancies in TGA data (e.g., dehydration steps at 100°C vs. 150°C) may arise from hydration state variations or atmospheric conditions. To address this:

- Conduct controlled TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres .

- Pair with in situ XRD to correlate mass loss with phase transitions (e.g., amorphous → crystalline SnO₂) .

Q. What mechanistic insights are needed to clarify dipotassium tin hexahydroxide’s role in photocatalytic or catalytic applications?

- Surface Reactivity : Use X-ray Absorption Spectroscopy (XAS) to probe Sn⁴⁺ coordination changes during catalysis .

- Kinetic Studies : Monitor reaction intermediates via operando FTIR or UV-Vis spectroscopy .

- Computational Modeling : Perform Density Functional Theory (DFT) calculations to identify active sites for redox reactions .

Q. How does the hydration state of dipotassium tin hexahydroxide affect its reactivity in aqueous systems?

- Compare anhydrous (K₂SnO₃) and hydrated (K₂Sn(OH)₆) forms using:

- Solubility Tests : Measure in water/ethanol mixtures .

- Electrochemical Analysis : Cyclic Voltammetry (CV) to assess redox behavior differences .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported solubility values for dipotassium tin hexahydroxide?

- Standardize Solvent Systems : Test solubility in deionized water, buffered solutions (pH 7–14), and polar aprotic solvents (e.g., DMSO) .

- Dynamic Light Scattering (DLS) : Detect colloidal vs. molecular dissolution .

Q. What experimental strategies validate conflicting hypotheses about the compound’s stability under ambient conditions?

- Long-Term Stability Studies : Store samples under controlled humidity (0–90% RH) and track crystallinity via XRD over 6–12 months .

- Surface Analysis : Use Scanning Electron Microscopy (SEM) to identify degradation products (e.g., oxide layers) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.